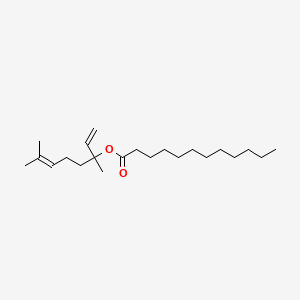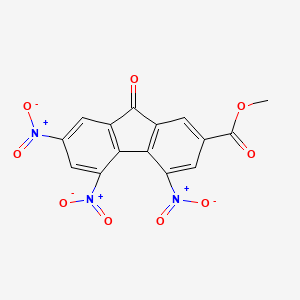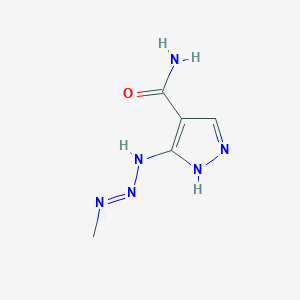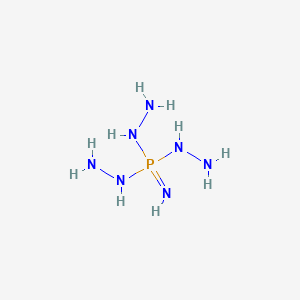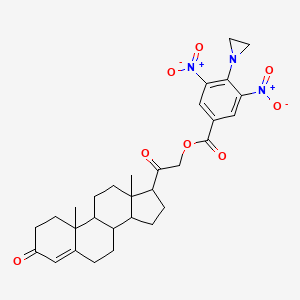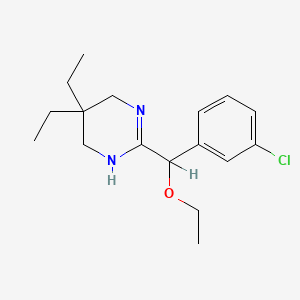
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine is a synthetic organic compound It is characterized by its pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound also features a 3-chloro-alpha-ethoxybenzyl group and two ethyl groups at the 5-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the 3-chloro-alpha-ethoxybenzyl Group: This step involves the alkylation of the pyrimidine ring with 3-chloro-alpha-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Ethyl Groups: The ethyl groups can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-methoxybenzyl)-5,5-diethylpyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethyl-1,3-diazine: Similar structure but with a diazine ring instead of a pyrimidine ring.
Uniqueness
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ethoxybenzyl group and diethyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33210-43-4 |
|---|---|
Formule moléculaire |
C17H25ClN2O |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)-ethoxymethyl]-5,5-diethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C17H25ClN2O/c1-4-17(5-2)11-19-16(20-12-17)15(21-6-3)13-8-7-9-14(18)10-13/h7-10,15H,4-6,11-12H2,1-3H3,(H,19,20) |
Clé InChI |
GCBXYRXOIWXXHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC(=NC1)C(C2=CC(=CC=C2)Cl)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








